molecular formula C11H12N4O B1384318 6-amino-2-[(3-methylphenyl)amino]pyrimidin-4(3H)-one CAS No. 1030458-88-8

6-amino-2-[(3-methylphenyl)amino]pyrimidin-4(3H)-one

Cat. No. B1384318
CAS RN: 1030458-88-8
M. Wt: 216.24 g/mol
InChI Key: OJZAQIXZSCJIOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-amino-2-[(3-methylphenyl)amino]pyrimidin-4(3H)-one, or 6-APA, is an important building block in the synthesis of antibiotics. It is a key intermediate in the synthesis of various types of aminopenicillins, such as ampicillin and amoxicillin, as well as cephalosporins, such as cefaclor and cefuroxime. 6-APA is also used in the synthesis of other drugs, such as antifungal and antiviral agents. 6-APA is a valuable compound for the pharmaceutical industry and has a wide range of applications in the laboratory.

Scientific Research Applications

Molecular Structure and Bonding

  • The molecular dimensions of 2-amino-6-(N-methylanilino)pyrimidin-4(3H)-one demonstrate significant polarization in their molecular-electronic structures. These molecules are linked into a three-dimensional framework through various hydrogen bonds, enhancing understanding of molecular interactions and design of similar compounds (Rodríguez et al., 2007).

Crystallographic Studies

  • Investigations into hydrogen-bonded structures in related pyrimidin-4(3H)-one derivatives, such as 6-amino-3-methyl-5-nitroso-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one, have provided insights into their electronic structures and molecular bonding, which is essential for the development of new materials and pharmaceuticals (Orozco et al., 2009).

Polymorphism and Tautomerism

  • Studies on derivatives of pyrimidin-4-one, including 2,6-diaminopyrimidin-4-one and 2-amino-6-methylpyrimidin-4-one, have revealed variations in their tautomeric forms and polymorphic structures. This research is significant for understanding the versatility and adaptability of these compounds in various chemical environments (Gerhardt et al., 2011).

Synthesis and Biological Activity

  • The synthesis and antimicrobial activity of derivatives of pyrimidin-4(3H)-one have been extensively studied. These compounds exhibit biological activity against various bacteria and fungi, highlighting their potential in developing new antimicrobial agents (J.V.Guna & D.M.Purohit, 2012).

Quantum-Chemical Studies

  • Quantum-chemical studies have been conducted to assess the stability and reaction centers of pyrimidin-4(3H)-one derivatives. These studies are crucial for predicting the behavior of these compounds in various chemical reactions and for designing new compounds with desired properties (Mamarakhmonov et al., 2003).

Antitumor Potential

  • Research on thieno[2,3-d]pyrimidine derivatives, which are structurally related to pyrimidin-4(3H)-one, has shown significant antitumor activity. This indicates the potential of pyrimidin-4(3H)-one derivatives in developing new antitumor therapies (Wagner et al., 1993).

properties

IUPAC Name

4-amino-2-(3-methylanilino)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O/c1-7-3-2-4-8(5-7)13-11-14-9(12)6-10(16)15-11/h2-6H,1H3,(H4,12,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJZAQIXZSCJIOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=NC(=CC(=O)N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-amino-2-[(3-methylphenyl)amino]pyrimidin-4(3H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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